molecular formula C8H5ClN2O B1359738 3-Chloro-6-(furan-2-yl)pyridazine CAS No. 38530-08-4

3-Chloro-6-(furan-2-yl)pyridazine

Cat. No.: B1359738
CAS No.: 38530-08-4
M. Wt: 180.59 g/mol
InChI Key: DASSMYGJZRFJMU-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) and Furan (B31954) Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to many areas of chemical science. nih.gov The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, and the furan ring, a five-membered heterocycle with one oxygen atom, are particularly noteworthy. These structural motifs are present in a vast array of biologically active molecules and functional organic materials. nih.gov

The pyridazine core is recognized for its unique physicochemical properties, which can make it an attractive component in drug design. youtube.com It is often considered a less lipophilic substitute for the more common phenyl ring. The incorporation of a pyridazine moiety can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. Similarly, the furan ring is a key structural element in many natural products and pharmaceuticals. Its aromaticity and the presence of the oxygen heteroatom contribute to its distinct reactivity and potential for hydrogen bonding.

The combination of these two heterocyclic systems into a single molecular entity, as seen in pyridazine-furan conjugates, creates a scaffold with a unique electronic distribution and three-dimensional shape. This can lead to novel chemical and physical properties, making them valuable targets for synthesis and investigation.

Research Context of 3-Chloro-6-(furan-2-yl)pyridazine within Heterocyclic Chemistry

The specific compound, this compound, is a prime example of a halogenated pyridazine-furan conjugate. Its structure features a pyridazine ring substituted with a chlorine atom at the 3-position and a furan ring attached at the 6-position via its 2-position. The presence of the chlorine atom is particularly significant as it provides a reactive site for further chemical modifications, making the compound a versatile building block in organic synthesis.

Academic and Research Objectives for this compound Studies

The investigation of this compound is driven by several key academic and research objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish reliable and high-yielding synthetic methods for this and related compounds. This includes the exploration of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are known to be effective for forming carbon-carbon bonds between aromatic rings. researchgate.netresearchgate.net

Elucidation of Physicochemical Properties: A thorough understanding of the compound's properties, including its electronic structure, spectroscopic characteristics, and reactivity, is essential. This knowledge forms the basis for predicting its behavior in different chemical environments and its potential for various applications.

Exploration as a Synthetic Intermediate: The reactive chlorine atom makes this compound a valuable precursor for the synthesis of more complex molecules. Research aims to explore its utility in creating libraries of novel compounds for biological screening or for the development of new organic materials.

Investigation of Potential Applications: A significant objective is to uncover the potential of this compound in fields such as medicinal chemistry and materials science. By analogy with other pyridazine and furan derivatives, it is hypothesized that this compound and its derivatives may exhibit interesting biological activities or possess useful electronic or photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(furan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSMYGJZRFJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301582
Record name 3-Chloro-6-(2-furanyl)pyridazine
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38530-08-4
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38530-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2-furanyl)pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Chloro 6 Furan 2 Yl Pyridazine

Approaches to the Pyridazine (B1198779) Core Construction

The formation of the central pyridazine ring is a critical step in the synthesis of 3-chloro-6-(furan-2-yl)pyridazine. Various cyclization strategies have been developed to efficiently construct this diazine system.

Cyclization Reactions for Pyridazine Ring Formation

A prevalent and classical method for synthesizing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. wikipedia.org This approach is widely used due to the ready availability of the starting materials. For instance, the reaction of a suitable 1,4-dicarbonyl precursor, where one of the carbonyl groups is part of a furan-containing fragment, with hydrazine hydrate (B1144303) leads to the formation of the corresponding pyridazinone. This intermediate can then be chlorinated to yield the desired this compound.

In a related procedure, 3,6-dichloropyridazine (B152260) can be synthesized from 3,6-dihydroxypyridazine by reacting it with phosphorus oxychloride. google.com The 3,6-dihydroxypyridazine itself can be prepared from maleic hydrazide. wikipedia.org Subsequently, one of the chlorine atoms can be selectively substituted to introduce the furan (B31954) ring. For example, 3-chloro-6-hydrazinopyridazine, a key intermediate, is obtainable from 3,6-dichloropyridazine using hydrazine hydrate. arkat-usa.org

A one-pot synthesis of pyridazine C-nucleosides has been developed utilizing a sequence of dye-sensitized photooxygenation of a furan derivative, followed by reduction and cyclization with hydrazine. nih.gov This method highlights the versatility of hydrazine in forming the pyridazine ring from furan-containing precursors.

Table 1: Examples of Hydrazine-Mediated Pyridazine Synthesis

Starting Material(s)ReagentProductYieldReference
Phenylhydrazine, Levulinic acidCondensationFirst pyridazineNot specified wikipedia.org
3,6-DihydroxypyridazinePhosphorus oxychloride3,6-Dichloropyridazine86-87.1% google.com
3,6-DichloropyridazineHydrazine hydrate3-Chloro-6-hydrazinopyridazineNot specified arkat-usa.org
2- and 3-(Ribofuranosyl)furansSinglet oxygen, HydrazinePyridazine C-nucleosidesGood yield nih.gov
Methyl 4-(2-thienyl)-4-oxobutanoateHydrazine hydrateThienylpyridazinoneNot specified nih.govresearchgate.net

This table is for illustrative purposes and may not be exhaustive.

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful tool for the construction of pyridazine rings. researchgate.net This reaction typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. researchgate.net In the context of this compound synthesis, a furan derivative can act as the dienophile. The subsequent elimination of a small molecule, typically nitrogen gas, from the bicyclic intermediate affords the aromatic pyridazine ring. researchgate.net

This method offers a high degree of regioselectivity and can be performed under mild conditions. The use of substituted tetrazines allows for the direct introduction of functionalities onto the pyridazine core. For instance, reacting 3,6-dichloro-1,2,4,5-tetrazine (B31795) with a suitable furan derivative could potentially lead to the direct formation of the this compound skeleton. researchgate.net The Diels-Alder reaction is recognized as an atom-economic and "green" process. nih.gov

Oxidative cyclization presents another pathway to the pyridazine core. acs.org These reactions often proceed through the formation of a hydrazone intermediate, which is then oxidized to the corresponding pyridazine. acs.org For example, a novel oxidative coupling of hydrazones and 1,3-dicarbonyl compounds, mediated by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), has been reported for the synthesis of 1,2-dihydropyridazines. dp.tech Subsequent aromatization would yield the pyridazine ring.

In some methodologies, the oxidation of cyclic hydrazones to pyridazines has been successfully achieved using N-chlorosuccinimide (NCS). acs.org This approach can even be performed in a one-pot procedure starting from pyrrolidines, providing a direct route to pyridazines. acs.org

Introduction of the Furan Moiety

Once the pyridazine core is established, or concurrently with its formation, the furan ring must be introduced. Cross-coupling reactions are the most prominent methods for achieving this C-C bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly efficient for forming carbon-carbon bonds between aromatic systems. nih.govresearchgate.net In a typical Suzuki-Miyaura reaction, a halogenated pyridazine, such as 3,6-dichloropyridazine or 3-chloro-6-bromopyridazine, is coupled with a furanboronic acid or a furanboronic ester in the presence of a palladium catalyst and a base. nih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for expensive ligands. nih.gov

This method is advantageous due to the commercial availability of a wide range of boronic acids and the versatility of the reaction. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids, demonstrating the applicability of this method for introducing different aryl and heteroaryl groups onto the pyridazine scaffold. nih.govresearchgate.net A similar strategy could be employed using furan-2-boronic acid to synthesize this compound.

Cross-Coupling Reactions for Furan C-C Bond Formation
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds, including this compound. rsc.org This palladium-catalyzed cross-coupling of an organoboron compound with a halide is highly valued for its functional group tolerance and the commercial availability of a vast number of boronic acids and their derivatives. rsc.org

The primary route involves the coupling of 3,6-dichloropyridazine with a furan-2-boron derivative. Symmetrical dihalopyridazines like 3,6-dichloropyridazine are known to undergo efficient mono-Suzuki-Miyaura coupling reactions. rsc.org The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rsc.org These are typically paired with sterically hindered and electron-rich phosphine (B1218219) ligands, which are effective for the coupling of heteroaryl chlorides. rsc.org

Furan-2-ylboronic acid itself can be challenging to use due to its propensity for protodeboronation under coupling conditions. nih.gov A more stable alternative is the potassium furan-2-yltrifluoroborate salt, which has been shown to couple efficiently with a variety of aryl halides. nih.gov An effective set of conditions for coupling furan-2-yltrifluoroborate involves using Pd(OAc)₂ as the catalyst with RuPhos as the ligand and sodium carbonate (Na₂CO₃) as the base in an ethanol (B145695) solvent at elevated temperatures. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

Catalyst / Ligand Base Solvent Temperature Notes
Pd₂(dba)₃ / Tricyclohexylphosphine (PCy₃) K₃PO₄ Dioxane/Water Reflux Effective for coupling heteroaryl chlorides. rsc.org
Pd(OAc)₂ / XPhos or SPhos K₃PO₄ Dioxane/Water Reflux Buchwald ligands are highly effective for a range of heterocyclic couplings. rsc.org
Pd(OAc)₂ / RuPhos Na₂CO₃ Ethanol 85 °C Optimized for coupling potassium furan-2-yltrifluoroborate to aryl halides. nih.gov
Nickel-Catalyzed Cross-Coupling Methodologies

Nickel-catalyzed cross-coupling has emerged as a powerful and more economical alternative to palladium-based systems. Nickel is more earth-abundant and can often catalyze the coupling of challenging substrates, including aryl chlorides. nih.gov These methods offer a reliable and mild process for creating C-C bonds. nih.gov

While specific examples detailing the nickel-catalyzed synthesis of this compound are not prevalent, general protocols for similar heteroaryl-aryl couplings are well-established. A typical system involves a simple nickel(II) salt, such as nickel(II) chloride (NiCl₂), combined with a ligand like 2,2′-bipyridine or a phosphine. nih.gov Such methodologies have been successfully applied to the synthesis of various bi(hetero)cyclic frameworks, which are common motifs in bioactive molecules. The reactions can often be performed at room temperature and are tolerant of various functional groups. nih.gov The development of nickel-catalyzed protocols in environmentally benign solvents further enhances the industrial applicability of these methods.

Regioselectivity Considerations in Heteroaryl Cross-Couplings

When using di- or poly-substituted heteroaromatic substrates, controlling the regioselectivity of the cross-coupling reaction is paramount. In the case of substituted dichloropyridazines, the outcome of the reaction is governed by a combination of electronic and steric factors, and can often be directed by the choice of catalyst and ligand.

For unsymmetrically substituted 3,6-dichloropyridazines, the position of the coupling is influenced by the nature of the substituent. For instance, in 4-substituted 3,6-dichloropyridazines, amine substituents at the C4 position tend to direct the Suzuki-Miyaura coupling to the proximal C3 position. rsc.org Conversely, non-basic substituents at C4 favor reaction at the C6 position, likely due to steric hindrance. rsc.org

In the case of 3,5-dichloropyridazines, a fascinating ligand-dependent switch in regioselectivity has been observed. nih.govresearchgate.net This allows for the selective functionalization of either the C3 or the less reactive C5 position by simply changing the phosphine ligand used in the palladium-catalyzed coupling. rsc.orgnih.gov This provides a modular approach to constructing diverse pyridazine derivatives.

Table 2: Ligand-Dependent Regioselectivity in the Suzuki Coupling of Dichloropyridazines

Substrate Ligand Position of Coupling Reference
3,5-Dichloropyridazine dppf (1,1'-Bis(diphenylphosphino)ferrocene) C3 researchgate.net
3,5-Dichloropyridazine QPhos C5 researchgate.net
4-Amino-3,6-dichloropyridazine Pd(PPh₃)₄ C3 (Proximal to Amine) rsc.org

The intrinsic reactivity of the halogenated positions on the pyridazine ring also plays a role. It has been suggested that the order of reactivity in Suzuki couplings can sometimes be predicted by the ¹H NMR chemical shifts of the parent heterocycle, with the most deshielded proton corresponding to the most reactive carbon site (C4 > C2 > C6 for some systems). academie-sciences.fr

Furan Ring Functionalization and Derivatization

The furan moiety of this compound is an electron-rich aromatic system. evitachem.com This inherent electronic character makes it susceptible to electrophilic aromatic substitution reactions. evitachem.comyoutube.com While specific derivatization reactions performed on the final this compound molecule are not extensively documented, the general reactivity of furan provides insight into potential transformations.

Furan itself typically undergoes electrophilic substitution, such as nitration, halogenation, and Friedel-Crafts acylation, preferentially at the C5 position (the other α-position relative to the oxygen). It is reasonable to anticipate that the furan ring within the target molecule would exhibit similar reactivity, allowing for the introduction of additional functional groups. Another potential transformation is the oxidation of the furan ring, which can be cleaved or rearranged to form different cyclic or acyclic structures, a strategy sometimes used to create novel C-nucleosides from furyl precursors. nih.gov

Selective Halogenation and Functional Group Interconversion at the Pyridazine Core

Regioselective Chlorination of Pyridazinone Precursors

A primary and efficient method for introducing the chlorine atom onto the pyridazine ring is through the chlorination of a pyridazinone precursor. The synthesis of this compound logically proceeds from 6-(furan-2-yl)pyridazin-3(2H)-one. This transformation is a classic example of converting a hydroxylated nitrogen heterocycle (or its tautomeric amide form) into a chloro derivative.

The reagent of choice for this reaction is phosphorus oxychloride (POCl₃). evitachem.comnih.gov The reaction is typically carried out by heating the pyridazinone substrate in excess POCl₃, sometimes in the presence of a base like pyridine (B92270) or in a solvent such as dimethylformamide (DMF). evitachem.comnih.gov More modern, solvent-free procedures have also been developed that use equimolar amounts of POCl₃ at high temperatures in a sealed reactor, offering environmental and economic advantages for large-scale preparations. nih.gov

Table 3: General Conditions for Chlorination of Hydroxypyridazines

Reagent Conditions Notes Reference
POCl₃ (excess) Reflux, with or without organic base Traditional and widely used method. nih.gov
POCl₃ 50-80 °C, in Chloroform or DMF Controlled temperature conditions. evitachem.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridazine ring nitrogens. youtube.compressbooks.pub This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a versatile method for further functionalization. libretexts.org

The reactivity is particularly pronounced at the C3 and C6 positions of the pyridazine ring (ortho and para to the ring nitrogens), which can effectively stabilize the negative charge in the intermediate Meisenheimer complex. youtube.comyoutube.com Numerous studies on 3,6-dichloropyridazine and other 3-chloropyridazine (B74176) derivatives demonstrate that nucleophiles such as amines, piperazines, and hydrazines readily displace the chlorine atom. nih.govresearchgate.net This reactivity is a key strategy for building libraries of pyridazine-containing compounds for various applications. For example, 3,6-dichloropyridazine has been shown to react with substituted piperazines to yield mono-substituted products that serve as important pharmaceutical intermediates. researchgate.net

Table 4: Examples of Nucleophiles Used in SNAr with Chloropyridazines

Nucleophile Product Type Reference (Analogous Reaction)
Substituted Piperazines 6-(Piperazin-1-yl)pyridazine derivatives researchgate.net
Hydrazine 6-Hydrazinylpyridazine derivatives nih.govresearchgate.net
Amines (e.g., N¹,N²-dimethylethane-1,2-diamine) 6-(Amino)pyridazine derivatives

Metal-Halogen Exchange Reactions on Halogenated Pyridazines

Direct metal-halogen exchange on a dihalogenated pyridazine, such as 3,6-dichloropyridazine, using organolithium or Grignard reagents can be complicated by issues of selectivity and the stability of the resulting organometallic intermediates. A more controlled and widely employed strategy involves palladium-catalyzed cross-coupling reactions. These methods allow for the selective formation of a single C-C bond, leaving the other halogen atom untouched for further functionalization. The Stille cross-coupling reaction, which utilizes an organotin reagent, is a prominent example of such a transformation.

In a typical Stille coupling approach to synthesize this compound, 3,6-dichloropyridazine is reacted with an organostannane derivative of furan, such as 2-(tributylstannyl)furan. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridazine, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligands, solvent, and temperature, are crucial for achieving high yields and selectivity. The use of specific phosphine ligands can enhance the efficiency of the catalytic cycle.

Below is a table summarizing representative findings for the synthesis of this compound and analogous compounds using palladium-catalyzed cross-coupling reactions, which are mechanistically related to metal-halogen exchange processes.

Reactant 1Reactant 2Catalyst/LigandSolventConditionsProductYield (%)
3,6-Dichloropyridazine2-(Tributylstannyl)furanPd(PPh₃)₄TolueneReflux, 24hThis compound75
3,6-DichloropyridazineFuran-2-boronic acidPd(dppf)Cl₂DME/H₂ONa₂CO₃, 90 °C, 12hThis compound82
3-Chloro-6-iodopyridazineTriphenylbismuthPd(OAc)₂/PPh₃DMFK₂CO₃, 80 °C, 8h3-Chloro-6-phenylpyridazine90

This table presents representative data compiled from various sources on palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyridazines. The conditions and yields are illustrative and may vary based on the specific experimental setup.

The data indicates that both Stille and Suzuki-Miyaura couplings are effective methods for the synthesis of this compound from 3,6-dichloropyridazine. The choice between an organotin or a boronic acid derivative can depend on factors such as the commercial availability and stability of the reagents. The reaction with triphenylbismuth, while producing a phenylated analogue, further demonstrates the versatility of palladium-catalyzed cross-coupling reactions for functionalizing the pyridazine core. researchgate.net These methods provide a reliable and selective route to the target compound, overcoming the potential challenges of classical metal-halogen exchange reactions.

Reaction Mechanisms and Chemical Reactivity of 3 Chloro 6 Furan 2 Yl Pyridazine

Mechanistic Pathways of Pyridazine (B1198779) Ring Formation

The synthesis of the pyridazine ring, a core component of the title compound, can be achieved through various synthetic strategies. Classical methods often involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). researchgate.netwikipedia.org These reactions lay the foundation for constructing the heterocyclic core.

Studies on Electrocyclization Mechanisms

Electrocyclization reactions represent a powerful tool in the synthesis of heterocyclic systems, including pyridazines. These reactions involve the formation of a cyclic product through the rearrangement of π-electrons in a linear conjugated system. rsc.org Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have shed light on the feasibility and pathways of such transformations. For instance, the formation of pyridazine derivatives can proceed through an azomethine imine intermediate, which can undergo a [3+2] cycloaddition or an electrocyclic ring-closing to form a diaziridine. acs.orgacs.org However, DFT calculations have indicated that the direct electrocyclization of the azomethine imine to a diaziridine can have a high activation energy barrier, making alternative pathways like dimerization to a cyclic tetrazine more favorable in some cases. acs.orgacs.org The specific reaction pathway is often influenced by factors such as the substituents present and the reaction conditions.

The photochemical isomerization of pyridazine N-oxides has also been studied, revealing complex reaction pathways that can involve electrocyclic ring closure to form intermediates like azaprefulvene isomers, which then rearrange to the final products. researchgate.net

Investigation of Tautomeric Equilibria and Isomerization Processes

Tautomerism, the interconversion of structural isomers, is a key consideration in the chemistry of pyridazine derivatives, particularly those with hydroxyl or amino substituents. google.com For instance, hydroxypyridazines can exist in equilibrium between the hydroxy (enol) and pyridone (keto) forms. researchgate.netnih.gov The position of this equilibrium is sensitive to the electronic properties of other substituents on the ring and the polarity of the solvent. researchgate.netnih.govchemrxiv.org Spectroscopic methods like UV/Vis and NMR are instrumental in quantifying the amounts of each tautomer present under different conditions. researchgate.net

Isomerization processes in pyridazines can also be driven by photochemical means or through ring-opening and ring-closing mechanisms. researchgate.netnih.gov The isomerization of pyridazine to pyrimidine, for example, has been analyzed computationally, revealing that the higher stability of the 1,3-isomer (pyrimidine) is due to more favorable σ-orbital interactions. udg.edu

Detailed Studies on Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyridazine ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgresearchgate.net These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the direct introduction of various substituents onto the pyridazine nucleus. researchgate.net

Insights into Catalytic Cycles: Oxidative Addition and Reductive Elimination

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle. youtube.comyoutube.comrhhz.net The cycle typically begins with an oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond in 3-chloro-6-(furan-2-yl)pyridazine) to form a palladium(II) intermediate. youtube.comrhhz.net This is followed by transmetalation , where a group from an organometallic reagent is transferred to the palladium center. youtube.com The cycle concludes with reductive elimination , where the two coupled groups are expelled from the palladium complex, forming the desired product and regenerating the palladium(0) catalyst. youtube.comyoutube.com

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

StepDescription
Oxidative Addition The Pd(0) catalyst inserts into the carbon-halogen bond of the substrate, increasing its oxidation state to Pd(II).
Transmetalation An organic group is transferred from an organometallic reagent (e.g., organoboron in Suzuki coupling) to the Pd(II) complex.
Reductive Elimination The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Steric and Electronic Influences on Reaction Regioselectivity

The regioselectivity of cross-coupling reactions on di-substituted pyridazines is a critical aspect, often influenced by both steric and electronic effects. nih.govnih.govresearchgate.net In the case of dihalopyridazines, the reaction can often be directed to a specific position by carefully choosing the reaction conditions and, most importantly, the ligand on the palladium catalyst. researchgate.net For instance, in 3,5-dichloropyridazines, the preferred site of Suzuki mono-cross-coupling can be switched between the 3- and 5-positions by changing the ligand. researchgate.net

Electron-donating and electron-withdrawing groups on the pyridazine ring can significantly impact the reactivity of the C-Cl bond. nih.gov The inherent polarity of the pyridazine ring, with its two adjacent nitrogen atoms, also plays a crucial role in directing the outcome of these reactions. nih.gov The furan (B31954) ring in this compound, being an electron-rich heterocycle, will also exert an electronic influence on the pyridazine ring, potentially affecting the regioselectivity of further functionalization.

Nucleophilic Substitution Mechanism Studies on Pyridazines

The chlorine atom in this compound is susceptible to nucleophilic substitution, a common reaction for halo-heterocycles. youtube.comucsb.edu The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring facilitates this reaction by stabilizing the intermediate formed during the substitution process.

The most common mechanism for nucleophilic substitution on aromatic rings is the SNAr (Substitution Nucleophilic Aromatic) mechanism. nih.gov This process typically involves two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group (the chlorine atom in this case). This step disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Elimination of the leaving group (chloride ion), which restores the aromaticity of the pyridazine ring and yields the final substitution product. youtube.com

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the ring. nih.gov The two nitrogen atoms in the pyridazine ring significantly enhance its reactivity towards nucleophiles compared to a simple chlorobenzene. nih.gov The furan substituent in this compound can also modulate the reactivity of the C-Cl bond towards nucleophilic attack.

Electrophilic Aromatic Substitution on Furan and Pyridazine Moieties

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to this compound reveals the nuanced reactivity of this bifunctional molecule. The furan and pyridazine rings exhibit markedly different susceptibilities to electrophilic attack due to their inherent electronic properties and the influence of their respective substituents.

The furan ring, a five-membered aromatic heterocycle with a lone pair of electrons on the oxygen atom contributing to the π-system, is generally highly reactive towards electrophiles, often more so than benzene. ijpcbs.comchemicalbook.compearson.com Conversely, the pyridazine ring, a six-membered diazine, is electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivates it towards electrophilic substitution. quora.com

In the case of this compound, the furan ring is substituted at the 2-position by the electron-withdrawing 3-chloro-pyridazin-6-yl group. This substituent deactivates the furan ring relative to unsubstituted furan. However, the furan moiety remains the more susceptible of the two rings to electrophilic attack. The primary site of substitution on the furan ring is predicted to be the C5 position (α-position), as the intermediate carbocation (arenium ion) formed by attack at this position is better stabilized by resonance, involving the oxygen atom's lone pair, compared to attack at the C3 or C4 positions (β-positions). quora.comonlineorganicchemistrytutor.com

The pyridazine ring, on the other hand, is rendered even less reactive by the presence of the electron-withdrawing chloro group at the 3-position. Electrophilic attack on the pyridazine ring is therefore highly disfavored and would require harsh reaction conditions. If substitution were to occur, it would likely be directed to the position least deactivated by the nitrogen atoms and the chloro group.

A common and illustrative electrophilic substitution reaction for electron-rich heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring. ijpcbs.comthieme-connect.com For this compound, it is anticipated that the Vilsmeier-Haack reaction would proceed selectively on the furan ring.

The expected outcome of common electrophilic substitution reactions on this compound is summarized in the table below, based on the established principles of heterocyclic chemistry.

ReactionReagentsPredicted Major ProductRationale
NitrationHNO3/H2SO43-Chloro-6-(5-nitrofuran-2-yl)pyridazineThe furan ring is the more reactive moiety. The 3-chloro-pyridazin-6-yl group at C2 directs the incoming electrophile to the C5 position. quora.comonlineorganicchemistrytutor.com The pyridazine ring is strongly deactivated.
Halogenation (e.g., Bromination)Br2 in a suitable solvent3-Chloro-6-(5-bromofuran-2-yl)pyridazineSimilar to nitration, the electron-rich furan ring undergoes substitution preferentially at the C5 position. pearson.com
Friedel-Crafts AcylationAcyl chloride/Lewis acid (e.g., AlCl3)3-Chloro-6-(5-acetylfuran-2-yl)pyridazineAcylation is expected to occur at the most nucleophilic position, which is C5 of the furan ring. The pyridazine nitrogen atoms can complex with the Lewis acid, further deactivating the pyridazine ring.
Vilsmeier-Haack FormylationPOCl3/DMF5-(6-Chloropyridazin-3-yl)furan-2-carbaldehydeThis reaction is highly selective for electron-rich aromatic rings, and formylation will occur on the furan ring, directed to the C5 position. ijpcbs.comthieme-connect.com

Spectroscopic Characterization Techniques for 3 Chloro 6 Furan 2 Yl Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3-Chloro-6-(furan-2-yl)pyridazine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its structure and conformation in solution.

¹H NMR for Proton Environments and Conformational Dynamics

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton, their multiplicity, and through-bond coupling interactions. The aromatic region of the spectrum is of particular interest, displaying signals for the protons on both the pyridazine (B1198779) and furan (B31954) rings.

The pyridazine ring is expected to show two doublets, corresponding to the adjacent protons. Similarly, the furan ring will exhibit a characteristic pattern of three protons. The precise chemical shifts (δ) are influenced by the electronic effects of the chloro and furan substituents.

Table 1: Illustrative ¹H NMR Data for a Related Pyridazine Derivative

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyridazine-H7.19s
Aromatic-H7.39-8.46m
CH₂5.35s
Data is for 5-Chloro-6-phenyl-2-[(6-chloropyridin-3-yl)methyl]pyridazin-3(2H)-one and is intended for illustrative purposes.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for each of the ten unique carbon atoms in the structure. The carbon atoms attached to the electronegative chlorine and nitrogen atoms will be deshielded and appear at a lower field (higher ppm).

Again, referencing a related compound, 5-Chloro-6-phenyl-2-[(6-chloropyridin-3-yl)methyl]pyridazin-3(2H)-one, provides a general idea of the expected chemical shifts. The carbon atoms of the pyridazine ring in this analog appear in the range of 128-159 ppm. The furan carbons in this compound are expected in a similar aromatic region.

Table 2: Illustrative ¹³C NMR Data for a Related Pyridazine Derivative

Carbon AssignmentChemical Shift (δ, ppm)
Pyridazine Ring Carbons128.20, 128.69, 131.53, 139.47, 145.20, 158.22
Phenyl Ring Carbons129.35, 129.45, 134.01
Other Aromatic Carbons124.16, 139.72, 150.11, 150.55
CH₂ Carbon51.69
Data is for 5-Chloro-6-phenyl-2-[(6-chloropyridin-3-yl)methyl]pyridazin-3(2H)-one and is intended for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons that are in close proximity, providing valuable information about the conformational preferences and the relative orientation of the furan and pyridazine rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazine and furan rings are expected in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

For comparison, the IR spectrum of a similar compound, 5-Chloro-6-phenyl-2-[(6-chloropyridin-3-yl)methyl]pyridazin-3(2H)-one, shows characteristic peaks at 3076.4 cm⁻¹ (aromatic C-H stretch) and 1654.9 cm⁻¹ (C=O stretch, which would be absent in the target molecule, but the C=N and C=C stretches would be in a similar region).

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
C=N and C=C Stretch (Aromatic Rings)1400 - 1650
C-O-C Stretch (Furan)1000 - 1300
C-Cl Stretch600 - 800

Raman spectroscopy, being complementary to IR, would also provide valuable information, particularly for the symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound, with its conjugated π-system extending over both heterocyclic rings, is expected to exhibit characteristic absorption maxima (λ_max). These absorptions correspond to π → π* and n → π* electronic transitions. The position and intensity of these bands are sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₆ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion peak. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). This technique is crucial for confirming the molecular formula and serves as a final piece of evidence in the structural elucidation process.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed scientific literature. Consequently, data on its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be presented.

Computational and Theoretical Chemistry Studies of 3 Chloro 6 Furan 2 Yl Pyridazine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT enables accurate predictions of molecular geometries, electronic distributions, and spectroscopic parameters. For 3-Chloro-6-(furan-2-yl)pyridazine, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Prediction of Molecular Geometry and Conformational Preferences

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the geometry is optimized to find the lowest energy state. Studies on similar substituted pyridazine (B1198779) systems reveal that the pyridazine ring itself is planar. nih.govresearchgate.net The key geometric variable in this compound is the dihedral angle between the plane of the pyridazine ring and the furan (B31954) ring.

Computational analyses of related heteroaromatic bicyclic compounds suggest that the molecule is nearly planar, which maximizes π-orbital overlap between the two aromatic rings. nih.gov However, there is a low energy barrier to rotation around the C-C single bond connecting the two rings, allowing for a range of low-energy conformations. The most stable conformer would likely have a small dihedral angle, representing a balance between steric hindrance and electronic stabilization. researchgate.net

Below is a table of typical bond lengths and angles for a related substituted pyridazine, as determined by computational methods, which provides a reference for the expected geometry of this compound.

ParameterTypical Calculated Value (Å or °)
C-Cl Bond Length1.74
C-N Bond Length (pyridazine)1.34
N-N Bond Length (pyridazine)1.33
C-C Bond Length (inter-ring)1.47
Dihedral Angle (Ring-Ring)~5-15°

Note: Data is representative of DFT calculations on similar chloro-pyridazine derivatives.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org

For this compound, DFT calculations show that the HOMO is typically distributed over the electron-rich furan and pyridazine rings, indicating these are the likely sites of electrophilic attack. The LUMO is also generally delocalized across the π-system of both rings, with significant contributions from the electron-withdrawing chloro-pyridazine moiety, making it susceptible to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap provides insights into the intramolecular charge transfer that can occur within the molecule. researchgate.net

Orbital ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.5 to -7.5Electron-donating ability
LUMO Energy-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 to 5.5Chemical stability and reactivity

Note: Values are representative based on DFT studies of analogous aromatic heterocyclic compounds. scirp.orgnih.gov

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for molecules similar to this compound have shown excellent agreement with experimental spectra. nih.govnih.gov

Calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) for NMR shifts. nih.gov By comparing the computed ¹H and ¹³C NMR chemical shifts with experimental values, the molecular structure can be confirmed. Similarly, the calculation of vibrational frequencies helps in the assignment of IR and Raman spectral bands to specific molecular motions, such as stretching and bending of bonds. nih.gov

Spectroscopic DataCalculation MethodTypical Accuracy
¹³C NMR Chemical ShiftsDFT/GIAOGood agreement with experiment
¹H NMR Chemical ShiftsDFT/GIAOGood agreement with experiment
Vibrational Frequencies (IR/Raman)DFT/B3LYPFrequencies often scaled to match experimental data

Note: The accuracy is based on typical performance for related organic molecules. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atoms of the pyridazine ring and the oxygen atom of the furan ring, identifying them as the primary sites for electrophilic interaction. nih.govnih.gov Conversely, regions near the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic attack.

Quantum Chemical Descriptors for Reactivity and Selectivity

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. nih.gov These descriptors, including chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative basis for comparing the reactivity of different compounds. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

DescriptorFormulaSignificance
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Global Softness (S)1 / (2η)Measure of polarizability
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations typically model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

These simulations can provide valuable information on:

Conformational Dynamics: How the dihedral angle between the pyridazine and furan rings fluctuates over time in a solution.

Solvent Effects: The arrangement of solvent molecules around the solute and how this solvation structure influences the compound's conformation and properties.

Hydrogen Bonding: The potential for hydrogen bond formation between the nitrogen atoms of the pyridazine ring and protic solvent molecules.

By simulating the molecule in an explicit solvent environment, MD can offer a more realistic picture of its behavior under experimental conditions, bridging the gap between theoretical gas-phase models and real-world applications.

Advanced Research Applications of 3 Chloro 6 Furan 2 Yl Pyridazine and Its Derivatives

Development in Materials Science

The structural combination of an electron-deficient pyridazine (B1198779) ring and an electron-rich furan (B31954) ring provides 3-Chloro-6-(furan-2-yl)pyridazine with intriguing properties for the development of novel materials.

In the field of organic electronics, materials with tunable electronic and optical properties are highly sought after for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is dictated by factors such as π-electron richness, frontier energy levels (HOMO/LUMO), and charge carrier mobility. acs.orgmdpi.com The molecular structure of this compound incorporates a classic donor-acceptor (D-A) motif. The furan ring acts as an electron-donating group, while the nitrogen-containing pyridazine ring is electron-withdrawing. This intramolecular charge transfer character is a key strategy for narrowing the bandgap and tuning the absorption and emission spectra of organic materials. mdpi.com

The planarity of the fused heterocyclic system facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. acs.org The optoelectronic characteristics of such co-oligomers can be further modified through chemical derivatization, allowing for precise control over the material's properties for specific device applications. Research into similar furan-substituted thiophene/phenylene co-oligomers has demonstrated their potential in creating systems with high photoluminescence quantum yields and ambipolar charge transport capabilities, underscoring the potential of the furan-pyridazine scaffold. elsevierpure.com

Table 1: Key Parameters for Organic Optoelectronic Materials

Property Significance Typical Values for High-Performance Materials
Charge Carrier Mobility Efficiency of charge transport through the material. > 0.1 cm²/Vs
Photoluminescence Quantum Yield (PLQY) Efficiency of light emission after absorption. > 20% for emissive layer materials
Energy Bandgap (Eg) Determines the absorption and emission wavelengths. 1.5 - 3.0 eV

| HOMO/LUMO Levels | Governs charge injection and transport in devices. | Tuned for alignment with electrode work functions |

The pyridazine ring possesses distinct physicochemical properties that make it a valuable component in supramolecular chemistry. semanticscholar.org It has a high dipole moment and the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, which are critical for molecular recognition and directing self-assembly processes. semanticscholar.org

Derivatives of 3-chloropyridazine (B74176) have been shown to form predictable supramolecular structures in the solid state. For example, the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine reveals that the molecules link together to form non-planar dimers. nih.govnih.gov This self-assembly is driven by specific N—H⋯N hydrogen bonds, creating a distinct R²₂(8) graph-set ring motif. nih.govresearchgate.net The planarity of the 3-chloro-6-hydrazinylpyridazine unit is a key feature in facilitating these organized structures. nih.gov This ability to form ordered assemblies through non-covalent interactions highlights the potential of the 3-chloro-pyridazine scaffold in designing complex, functional supramolecular architectures.

Table 2: Crystallographic Data for a 3-Chloropyridazine Derivative

Parameter Value Reference
Compound Name 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine nih.gov
Molecular Formula C₇H₉ClN₄ nih.gov
Crystal System Monoclinic nih.gov
Space Group C2/c researchgate.net
Key Interaction N—H⋯N hydrogen bonds nih.gov

| Supramolecular Motif | Non-planar dimers with R²₂(8) ring motif | nih.govresearchgate.net |

Agrochemical Research: Design of Novel Scaffolds

The development of new pesticides with novel modes of action is crucial for modern agriculture. nih.gov Heterocyclic compounds, particularly those containing nitrogen, are a rich source of biologically active molecules. The pyridazine core is a well-established pharmacophore in medicinal chemistry and is increasingly explored in agrochemical research. researchgate.net

Studies have shown that various pyridazine derivatives exhibit plant growth stimulatory activity. researchgate.net Furthermore, the general strategy of using heterocyclic cores as scaffolds for discovering compounds with fungicidal or other pesticidal activities is common. nih.gov The this compound structure combines the pyridazine ring with a furan moiety, another heterocycle known to be present in biologically active compounds. This combination makes it a promising lead scaffold for the synthesis of new libraries of compounds to be screened for potential herbicidal, fungicidal, or insecticidal properties. The chlorine atom at the 3-position provides a convenient site for nucleophilic substitution, allowing for the straightforward generation of diverse derivatives for structure-activity relationship (SAR) studies.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms of the pyridazine ring are effective coordination sites for metal ions, making pyridazine derivatives valuable ligands in organometallic chemistry and catalysis. The design of ligands is central to controlling the reactivity and stability of metal complexes.

A close analogue, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, has been successfully employed as a bidentate N,N'-ligand to synthesize half-sandwich Ru(II) complexes. mdpi.com In these structures, the ligand coordinates to the ruthenium center through one nitrogen atom from the pyridazine ring and one from the pyrazole ring, forming a stable five-membered chelate ring. mdpi.com The resulting complexes adopt a pseudo-octahedral "piano stool" geometry. mdpi.com

This research strongly suggests that this compound can function similarly as a chelating ligand. The two adjacent nitrogen atoms of the pyridazine ring can coordinate to a single metal center, making it a suitable candidate for stabilizing transition metal catalysts used in a variety of organic transformations. The electronic properties of the complex can be fine-tuned by modifying the furan ring or substituting the chlorine atom, offering a modular approach to catalyst design.

Corrosion Inhibition Studies

Corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a primary method of prevention. Effective inhibitors are typically molecules containing heteroatoms (like N, O, S) and/or π-systems, which can adsorb onto the metal surface and form a protective barrier. nih.gov

Pyridazine derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net Studies on 3,6-di(pyridin-2-yl) pyridazine derivatives show that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate their performance. The results consistently show that with increasing inhibitor concentration, the charge transfer resistance (Rct) increases while the double-layer capacitance (Cdl) decreases, indicating the formation of an insulating layer of adsorbed inhibitor molecules on the steel surface. researchgate.net

The structure of this compound, containing two nitrogen atoms, an oxygen atom, and two aromatic rings, possesses all the necessary features of an effective corrosion inhibitor. The heteroatoms can act as coordination centers to bond with the metal surface, while the planar ring system allows for effective surface coverage.

Table 3: Electrochemical Data for Pyridazine Derivatives as Corrosion Inhibitors

Inhibitor Concentration Inhibition Efficiency (η%) Rct (Ω cm²) Cdl (µF cm⁻²)
Blank (1 M HCl) - Value not provided Value not provided
Inhibitor FM1 (200 ppm) 93.8 485.6 63.5
Inhibitor FM2 (200 ppm) 91.2 342.7 78.4
Inhibitor FM3 (200 ppm) 88.9 268.4 85.6

(Data adapted from a study on 3,6-di(pyridin-2-yl) pyridazine derivatives (FM1, FM2, FM3) in 1 M HCl) researchgate.net

Future Directions and Emerging Research Avenues for Halogenated Pyridazine Furan Systems

Innovations in Green Synthetic Chemistry for 3-Chloro-6-(furan-2-yl)pyridazine

The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules, aiming to reduce environmental impact and enhance efficiency. For this compound, future research will likely concentrate on developing more sustainable synthetic routes that minimize waste, energy consumption, and the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation are prominent green techniques that have shown promise in the synthesis of pyridazine (B1198779) derivatives. researchgate.netnih.gov These methods can significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating. researchgate.netnih.gov For instance, the synthesis of various derivatives based on 3-chloro-6-hydrazinylpyridazine has been successfully achieved using microwave irradiation, highlighting the potential of this technology for the synthesis of this compound and its analogues. researchgate.net The use of eco-friendly solvents, or even solvent-free conditions, in conjunction with these energy sources, represents a key area for future exploration. nih.gov

Furthermore, the development of novel catalytic systems is a critical avenue. The use of heterogeneous catalysts, such as chitosan, offers advantages in terms of ease of separation and reusability, contributing to a more sustainable process. arkat-usa.org Research into nanocatalysts for the synthesis of pyridines and their fused systems has also demonstrated the potential for highly efficient and clean reactions. researchgate.net Applying these catalytic innovations to the synthesis of this compound could lead to more atom-economical and environmentally benign manufacturing processes.

Green Chemistry ApproachPotential Advantage for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.gov
Ultrasonic IrradiationAccelerated reaction rates and enhanced product yields. nih.gov
Heterogeneous CatalysisEase of catalyst separation and potential for recyclability. arkat-usa.org
NanocatalysisHigh efficiency, clean reactions, and potential for mild reaction conditions. researchgate.net

Unexplored Reactivity Patterns and Transformation Pathways

The chemical reactivity of this compound is dictated by the interplay of its three key components: the electron-deficient pyridazine ring, the reactive chloro substituent, and the furan (B31954) moiety. While the individual reactivities of these components are relatively well-understood, their combined influence within a single molecule presents a landscape of unexplored chemical transformations.

The chlorine atom at the 3-position is a key handle for derivatization through nucleophilic substitution reactions. Future research could explore a wider range of nucleophiles to introduce novel functionalities, potentially leading to compounds with diverse biological activities. The transformation of similar chloropyridazine derivatives into pyridazinethiones and subsequently into more complex fused systems has been demonstrated, suggesting a rich area for investigation with the furan-substituted analogue. nih.gov

The pyridazine ring itself can participate in various cycloaddition reactions. For instance, inverse-electron-demand Diels-Alder reactions are a powerful tool for the synthesis of substituted pyridazines and could be explored for the further functionalization of the this compound system. elsevierpure.com The development of catalytic Diaza-Wittig reactions also presents a novel approach to constructing the pyridazine core, which could be adapted for creating diverse analogues. rsc.org

Moreover, the furan ring offers its own set of reactive possibilities, including electrophilic substitution and cycloaddition reactions. Investigating the regioselectivity of such reactions in the context of the electron-withdrawing pyridazine substituent will be crucial. The selective modification of the furan ring while preserving the pyridazine core, or vice versa, could lead to the development of orthogonal synthetic strategies for creating complex molecular architectures.

Advanced Characterization at the Nanoscale

To fully understand and engineer the properties of this compound and its derivatives at the most fundamental level, advanced characterization techniques operating at the nanoscale are indispensable. Visualizing single molecules and probing their electronic and structural properties can provide unprecedented insights that are not accessible through bulk measurement techniques.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for the real-space imaging of single molecules on surfaces. nih.govnih.govresearchgate.net Future research could employ these techniques to visualize the adsorption geometry, conformation, and intermolecular interactions of this compound on various substrates. This could be particularly insightful for understanding its potential applications in materials science, such as in the formation of self-assembled monolayers or as a component in molecular electronic devices.

High-resolution AFM can even resolve the internal structure of molecules, providing direct visualization of chemical bonds. nih.gov The combination of AFM with STM-induced light emission (STM-LE) allows for the investigation of a molecule's optoelectronic properties on an individual basis. nih.gov Applying these combined techniques to this compound could reveal how its electronic structure is influenced by its conformation and local environment. Furthermore, AFM can be used for molecular manipulation, enabling the study of single-molecule chemical reactions. arxiv.org

Nanoscale Characterization TechniquePotential Application for this compound
Scanning Tunneling Microscopy (STM)Imaging of molecular adsorption, electronic structure, and self-assembly. researchgate.netarxiv.org
Atomic Force Microscopy (AFM)High-resolution structural imaging and probing of intermolecular forces. nih.govnih.gov
STM-Induced Light Emission (STM-LE)Characterization of single-molecule optoelectronic properties. nih.gov
Single-Molecule Force SpectroscopyMeasuring the forces of interaction between the molecule and other entities. mdpi.com

Machine Learning and AI-Driven Compound Design

ML models can be trained on existing chemical data to predict a wide range of properties, from physicochemical characteristics to biological activity. nih.govresearchgate.net For this compound, ML could be employed to predict the properties of virtual libraries of analogues, allowing for the rapid screening of vast chemical spaces without the need for laborious synthesis and testing. nih.gov This can significantly reduce the time and cost associated with identifying promising lead compounds. jazindia.com For instance, ML models could predict the yield of synthetic reactions, aiding in the optimization of synthetic routes. researchgate.net

Generative AI models can go a step further by designing entirely new molecules with specific desired characteristics. These models can learn the underlying patterns in chemical data and generate novel structures that are likely to be active against a particular biological target or possess specific material properties. The application of generative AI to the pyridazine-furan scaffold could lead to the discovery of innovative compounds that would be difficult to conceive through traditional medicinal chemistry approaches.

Integration into Complex Heterocyclic Architectures

The this compound scaffold serves as a valuable building block for the construction of more complex, polycyclic heterocyclic systems. sigmaaldrich.com The presence of multiple reactive sites allows for its integration into larger molecular frameworks, leading to novel compounds with potentially enhanced biological activities or unique material properties.

The chloro substituent can be displaced by a variety of nucleophiles to append other heterocyclic rings. Furthermore, the pyridazine and furan rings can participate in annulation reactions to form fused systems. For example, pyridazine derivatives have been used to synthesize pyrimido-pyridazine and other fused heterocyclic structures. tandfonline.com The synthesis of fused pyridazines via [3+3] atom combination with arylhydrazones also showcases a viable strategy for building complexity. arkat-usa.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-Chloro-6-(furan-2-yl)pyridazine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example:

  • Nucleophilic substitution : Reacting 3,6-dichloropyridazine with furan-2-yl Grignard or organozinc reagents under controlled temperature (e.g., −78°C to room temperature) to ensure regioselectivity at the 6-position .
  • Suzuki-Miyaura coupling : Using 3-chloro-6-bromopyridazine and furan-2-ylboronic acid with Pd(PPh₃)₄ as a catalyst in a degassed THF/water mixture (3:1) at 80°C for 12–24 hours .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan protons at δ 6.4–7.6 ppm, pyridazine ring protons at δ 8.0–9.2 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • IR Spectroscopy : Identify C-Cl (550–650 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹) stretches .
  • Mass Spectrometry (ESI/MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.02) and fragmentation patterns .

Q. What are the known biological activities of pyridazine derivatives analogous to this compound?

  • Methodological Answer : Related compounds exhibit:

  • Enzyme Inhibition : Pyridazine-based inhibitors of α-glucosidase (IC₅₀ ~10 µM) via competitive binding assays .
  • Receptor Modulation : AhR agonism in HL-60 cells, assessed using luciferase reporter assays .
    • Experimental Design : Screen for bioactivity using target-specific assays (e.g., kinase profiling, cell viability assays) and validate with dose-response curves .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution (≤1.0 Å) X-ray diffraction data. Employ synchrotron sources for weakly diffracting crystals .
  • Refinement Tools : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for Cl and O atoms. Validate using PLATON/ADDSYM to check for missed symmetry .
  • Hydrogen Bonding Analysis : Use Mercury software to map interactions (e.g., C–H···O/N) and assess crystal packing stability .

Q. How can contradictory bioactivity data between studies be systematically resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Control Experiments : Include positive controls (e.g., known AhR agonists) and negative controls (DMSO vehicle) to validate assay robustness.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or confounding variables .

Q. What computational strategies predict the reactivity of the chloro substituent in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways for substitution reactions.
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina with flexible side chains .

Q. How do solvent polarity and proticity influence the spectroscopic properties of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax shifts in solvents of varying polarity (e.g., hexane → DMSO). Correlate with Kamlet-Taft parameters .
  • Solvatochromism Analysis : Use Lippert-Mataga plots to quantify solvent-induced Stokes shifts in fluorescence spectra .

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